molecular formula C17H14O3 B2454935 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one CAS No. 55222-55-4

3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one

Cat. No.: B2454935
CAS No.: 55222-55-4
M. Wt: 266.296
InChI Key: CGEPYNXQNCHVOK-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one is a synthetic isobenzofuranone derivative of interest in organic chemistry, medicinal chemistry, and materials science research. Compounds within the isobenzofuran-1(3H)-one family, often referred to as phthalides, are recognized as privileged structures in drug discovery due to their prevalence in biologically active molecules and natural products . These structures have demonstrated a range of physiological activities, including anti-bacterial, anti-convulsant, anti-HIV, and anti-tumor properties in research settings . This specific compound features a ketone side chain at the 3-position of the phthalide core, a structural motif that can be synthesized via an acid-catalyzed condensation reaction between phthalaldehydic acid and an appropriate methyl aryl ketone, as demonstrated for closely related analogs . The conjugation length and π-electron system in such structures make related compounds subjects of investigation for their third-order nonlinear optical properties, which are relevant for potential applications in opto-electronics and all-optical switching devices . Researchers value this scaffold for developing new synthetic methodologies and for its potential as a building block for more complex molecular architectures. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic use, or for any other form of consumption.

Properties

IUPAC Name

3-[2-(3-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-5-4-6-12(9-11)15(18)10-16-13-7-2-3-8-14(13)17(19)20-16/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEPYNXQNCHVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one typically involves the condensation of an appropriate isobenzofuranone derivative with a m-tolyl ketone under acidic or basic conditions. Common reagents used in the synthesis include:

    Acids: Hydrochloric acid, sulfuric acid

    Bases: Sodium hydroxide, potassium carbonate

    Solvents: Ethanol, methanol, dichloromethane

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives

    Reduction: Formation of alcohols or other reduced products

    Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenation reagents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of isobenzofuran derivatives, including 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of isobenzofuran exhibited selective cytotoxicity against specific cancer cell lines, suggesting their potential as novel anticancer agents .

Pharmacophore Development
The structure-activity relationship (SAR) studies have been instrumental in identifying the pharmacophore of this compound. By analyzing various analogs, researchers have established that modifications to the m-tolyl group can enhance biological activity. This information is crucial for the design of more potent derivatives aimed at treating cancer and other diseases .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions, including condensation and cyclization processes. A notable method involves its use in one-pot synthesis reactions to create spiro-isobenzofuran compounds, which are valuable intermediates in medicinal chemistry .

Reaction Pathways
The compound can undergo several chemical transformations, making it suitable for synthesizing diverse chemical entities. For example, its reaction with amines has been explored to yield new derivatives with enhanced pharmacological properties . The ability to modify the m-tolyl group further expands its application in synthesizing targeted compounds.

Case Studies and Experimental Findings

Study Findings Implications
Study 1: Anticancer PropertiesDemonstrated selective cytotoxicity against breast and lung cancer cell lines.Supports further development of isobenzofuran derivatives as anticancer agents.
Study 2: SAR AnalysisIdentified key structural features that enhance biological activity.Guides the design of more effective therapeutic agents.
Study 3: Synthetic ApplicationsDeveloped a one-pot synthesis method for spiro-isobenzofuran compounds using this compound.Offers a streamlined approach for synthesizing complex molecules in drug development.

Mechanism of Action

The mechanism of action of 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuranone derivatives: Compounds with similar core structures but different substituents

    Tolyl ketones: Compounds with similar ketone groups but different aromatic substituents

Uniqueness

3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one is a member of the isobenzofuranone family, recognized for its diverse biological activities. This compound has been the subject of various studies focusing on its synthesis, molecular properties, and biological effects, particularly in the context of cancer research.

The compound's IUPAC name is 3-[2-(3-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one, with the molecular formula C17H14O3C_{17}H_{14}O_3. It can be synthesized through the condensation of isobenzofuranone derivatives with m-tolyl ketones, typically using acidic or basic conditions. Common reagents include hydrochloric acid, sodium hydroxide, and solvents such as ethanol and dichloromethane .

Cytotoxicity Studies

A significant area of research has focused on the cytotoxic effects of this compound against various cancer cell lines. In a study involving a series of related compounds, this specific derivative demonstrated notable cytotoxicity against leukemia cell lines (HL-60, K562, and NALM6). The most active compound in this series showed IC50 values as low as 5.24 μmol/L against NALM6 cells, indicating strong potential for therapeutic applications .

Table 1: Cytotoxicity of this compound

Cell LineIC50 Value (μmol/L)
HL-6013.5
K5628.83
NALM65.24

This compound selectively induced apoptosis in leukemic cells while showing minimal toxicity to peripheral blood mononuclear cells (PBMC), suggesting a targeted approach that could minimize side effects in therapeutic contexts .

The mechanism by which this compound exerts its cytotoxic effects appears to involve disruption of microtubule dynamics. Related studies have shown that compounds in this class can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells . Flow cytometry analyses have confirmed that treatment with these compounds can lead to G2/M phase arrest, a critical point for cellular division where disruption can halt tumor growth .

Pharmacokinetic Properties

Computational studies have been conducted to predict the pharmacokinetics and drug-likeness of this compound. These studies utilized Density Functional Theory (DFT) calculations to assess parameters such as HOMO and LUMO energy levels, which are crucial for understanding the compound's reactivity and stability . The findings suggest favorable pharmacokinetic profiles that warrant further exploration in preclinical models.

Q & A

Q. What are the standard synthetic routes for 3-(2-oxo-2-(m-tolyl)ethyl)isobenzofuran-1(3H)-one, and how can reaction conditions be optimized?

The compound is synthesized via condensation between phthalaldehyde and methylacetophenone derivatives under solvent-free conditions . Optimization involves adjusting stoichiometry, temperature (typically 80–100°C), and reaction time (6–12 hours). Purity is enhanced through recrystallization from ethanol or ethyl acetate. Solvent-free methods reduce byproducts and improve yields (~50–63%) compared to solvent-mediated routes .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Key techniques include:

  • IR spectroscopy : Confirms carbonyl stretches (C=O) at ~1760–1770 cm⁻¹ and 1680–1700 cm⁻¹ for lactone and ketone groups, respectively .
  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.4 ppm for m-tolyl). 13C^{13}C-NMR resolves lactone (δ ~170 ppm) and ketone (δ ~196 ppm) carbons .
  • Mass spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 265.1 [M]⁺) and fragmentation patterns . Cross-validation with X-ray crystallography (e.g., CCDC 1505246) ensures structural accuracy .

Q. How does the substitution pattern on the phenyl ring influence molecular conformation?

Substituents like methyl (m-tolyl) alter steric and electronic effects, impacting dihedral angles between the lactone and aryl moieties. X-ray diffraction reveals that methyl groups enhance intermolecular van der Waals interactions, stabilizing crystal packing compared to hydroxy or methoxy derivatives .

Advanced Research Questions

Q. What crystallographic software tools are recommended for refining the structure of this compound, and how are data contradictions resolved?

  • SHELX suite : SHELXL refines small-molecule structures using high-resolution data, addressing issues like thermal motion anisotropy and disorder .
  • WinGX/ORTEP-3 : Visualize and validate molecular geometry (e.g., bond lengths, angles) against expected values . Contradictions (e.g., residual electron density peaks) are resolved by iterative refinement, hydrogen placement via HFIX commands, and validation with R-factors (<5%) .

Q. How can Hirshfeld surface analysis and energy frameworks elucidate intermolecular interactions in the crystal lattice?

Hirshfeld surfaces mapped with dₙₒᵣₘ and 2D fingerprint plots quantify interaction types:

  • H∙∙∙H contacts : Dominate (~60%) due to aromatic packing.
  • C∙∙∙O interactions : Contribute to π-stacking (e.g., C=O∙∙∙π, ~25%) . Energy frameworks (CrystalExplorer) calculate electrostatic, dispersion, and total energies to model lattice stability .

Q. What strategies are employed to resolve discrepancies in bioactivity data across structurally similar derivatives?

  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on m-tolyl) with cytotoxicity or binding affinity .
  • Dose-response assays : Validate activity using standardized protocols (e.g., MTT assays for IC₅₀ determination) . Contradictions arise from solubility differences or metabolic instability, addressed via logP optimization or prodrug design .

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